molecular formula C8H9BrClN B595658 5-Bromoindoline hydrochloride CAS No. 15861-32-2

5-Bromoindoline hydrochloride

Cat. No. B595658
CAS RN: 15861-32-2
M. Wt: 234.521
InChI Key: JKJBSPYKVDWLOG-UHFFFAOYSA-N
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Description

5-Bromoindoline hydrochloride, also known as 5-Bromoindoline, is a chemical compound with the molecular formula C8H8BrN . It is a solid substance at 20°C and is typically stored under inert gas . It is used in laboratory chemicals .


Synthesis Analysis

The synthesis of 5-Bromoindoline involves several steps. The process starts with indole as a raw material, which undergoes a sodium sulfonate substitution reaction to obtain 2-sodium sulfonate-indole . This intermediate then reacts with an acylation reagent to obtain 2-sodium sulfonate-1-chloracetylindole . Finally, the 2-sodium sulfonate-1-chloracetylindole undergoes an addition reaction with bromine to produce 5-bromoindole .


Molecular Structure Analysis

The molecular weight of this compound is 198.06 Da . The structure of this compound can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

5-Bromoindoline has a density of 1.5±0.1 g/cm3, a boiling point of 282.5±29.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . Its molar refractivity is 44.9±0.3 cm3, and it has one hydrogen bond acceptor and one hydrogen bond donor . The compound is soluble in methanol .

Scientific Research Applications

  • Synthesis of Novel Compounds : 5-Bromoindoline hydrochloride has been used in the synthesis of novel symmetric cyclic indole-tetramers. These compounds have potential applications in pharmaceutical and material sciences (Hiyoshi, Sonoda, & Mataka, 2006).

  • Pharmacological Research : In a study related to Alzheimer's disease, donepezil hydrochloride, which is structurally related to this compound, was shown to enhance adult hippocampal neurogenesis. This indicates potential applications in neurodegenerative disease research (Kotani, Yamauchi, Teramoto, & Ogura, 2008).

  • Crystal Structure Analysis : Research on the crystal structure, Hirshfeld surface analysis, and DFT studies of a compound containing the 5-bromoindoline unit linked to a 1-{2-[2-(2 chloroethoxy)ethoxy]ethyl} moiety has provided insights into molecular interactions and stability, which can be crucial for the development of new materials or drugs (Abdellaoui et al., 2019).

  • Neuropharmacology : The effects of 5-Hydroxyindole, closely related to this compound, have been studied on human alpha 7 nicotinic acetylcholine receptors, suggesting potential applications in neurological disorders or cognitive enhancement (Zwart et al., 2002).

  • Anticonvulsant Activity : Compounds derived from this compound have been studied for their anticonvulsant activity, highlighting its potential use in developing new treatments for seizure disorders (Pogosyan, Grigoryan, & Paronikyan, 2007).

  • Esterase Activity Studies : 5-Bromoindoxyl acetate, derived from 5-Bromoindoline, has been used for the histochemical demonstration of esterases, indicating its potential in biochemical and histological studies (Pearson & Defendi, 1957).

Safety and Hazards

5-Bromoindoline can cause skin and eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes into contact with the skin or eyes, it should be washed off immediately with plenty of water . If swallowed or inhaled, medical attention should be sought .

properties

IUPAC Name

5-bromo-2,3-dihydro-1H-indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN.ClH/c9-7-1-2-8-6(5-7)3-4-10-8;/h1-2,5,10H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJBSPYKVDWLOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20724635
Record name 5-Bromo-2,3-dihydro-1H-indole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15861-32-2
Record name 5-Bromo-2,3-dihydro-1H-indole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2,3-dihydro-1H-indole hydrochloride
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